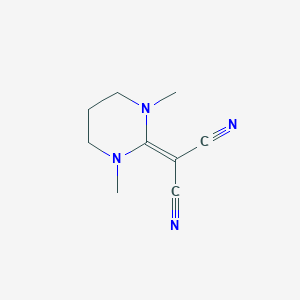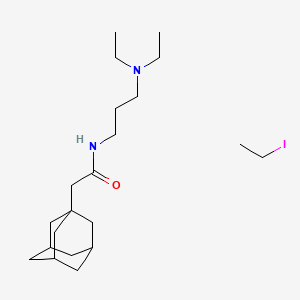![molecular formula C11H16O2 B14646082 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane CAS No. 55947-03-0](/img/structure/B14646082.png)
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane can be achieved through several synthetic routes. One common method involves the reaction of hex-5-en-2-yn-1-ol with an oxane derivative under specific reaction conditions. The reaction typically requires the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize optimized reaction conditions to maximize yield and efficiency. These processes often employ continuous flow reactors and advanced separation techniques to ensure the purity of the final product. The choice of raw materials, catalysts, and reaction conditions is critical to achieving high-quality and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur at the double or triple bonds present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a nucleophile or electrophile, along with appropriate solvents and catalysts.
Addition: Addition reactions may involve reagents such as halogens, hydrogen halides, or other electrophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or alkanes. Substitution and addition reactions can lead to a variety of products, including halogenated compounds, alcohols, and other derivatives.
Aplicaciones Científicas De Investigación
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be utilized in the study of biological processes and interactions, particularly those involving oxane derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be employed in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-yn-1-ol: A related compound with a similar structure but lacking the oxane ring.
2-(Hex-5-en-1-yl)oxirane: Another similar compound with an oxirane ring instead of an oxane ring.
Hexanoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester: A structurally related ester compound.
Uniqueness
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane is unique due to its combination of an oxane ring and a hex-5-en-2-yn-1-yl group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
Número CAS |
55947-03-0 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-hex-5-en-2-ynoxyoxane |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,3,5,7-10H2 |
Clave InChI |
UKJOCQXUXAZFBN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC#CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


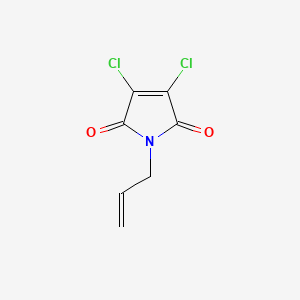
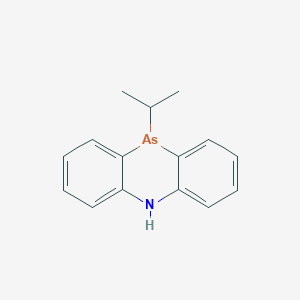
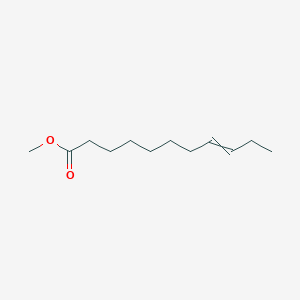

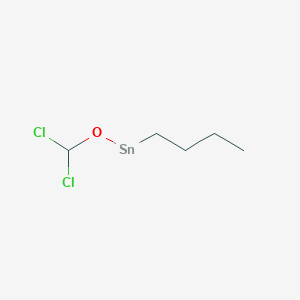
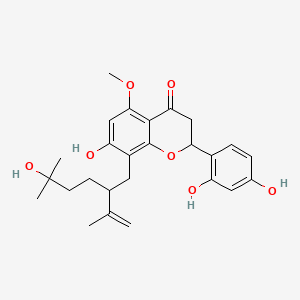
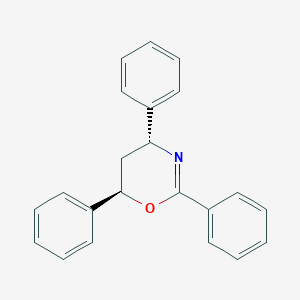

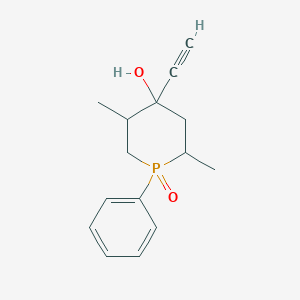

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
